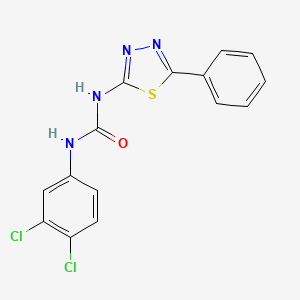![molecular formula C22H37N3O3 B6058484 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6058484.png)
1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group, a phenoxypropanol moiety, and an oxan-4-yl group linked through a methylamino bridge. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl halides in the presence of a strong base like sodium hydride.
Synthesis of Phenoxypropanol Moiety: The phenoxypropanol moiety is prepared by reacting phenol with epichlorohydrin under basic conditions to form glycidyl ether, followed by ring-opening with a suitable nucleophile.
Formation of Oxan-4-yl Group: The oxan-4-yl group is synthesized by the reduction of tetrahydrofuran derivatives.
Coupling Reactions: The final step involves coupling the piperazine derivative with the phenoxypropanol and oxan-4-yl intermediates using appropriate coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxypropanol moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential therapeutic agent targeting specific receptors or enzymes.
Biological Studies: It may be used in studies involving receptor binding, enzyme inhibition, or cellular signaling pathways.
Industrial Applications: The compound could be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding or inhibition. The piperazine ring and phenoxypropanol moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(4-Ethylpiperazin-1-yl)-3-[3-[[ethyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol: Similar structure but with an ethyl group on the oxan-4-yl moiety.
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring and the oxan-4-yl moiety linked through a methylamino bridge are key features that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3/c1-3-24-9-11-25(12-10-24)17-21(26)18-28-22-6-4-5-19(15-22)16-23(2)20-7-13-27-14-8-20/h4-6,15,20-21,26H,3,7-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJGVFGCAWTDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN(C)C3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6058403.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide](/img/structure/B6058431.png)
![7-[(2-Fluorophenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide](/img/structure/B6058444.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
![(2S)-1-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B6058452.png)
![2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE](/img/structure/B6058455.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one](/img/structure/B6058488.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)
![2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B6058495.png)
